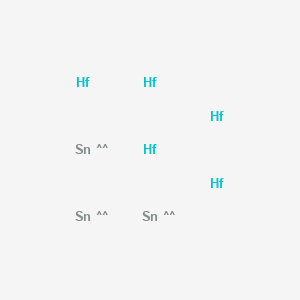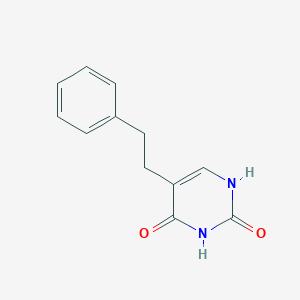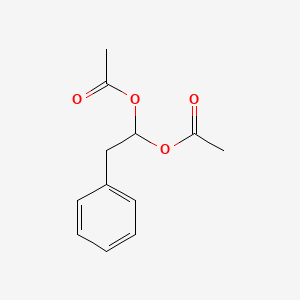
1,1-Ethanediol, 2-phenyl-, 1,1-diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Ethanediol, 2-phenyl-, 1,1-diacetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . It is also known by its IUPAC name 1-Phenyl-1,2-ethanediol diacetate . This compound is characterized by the presence of two acetate groups attached to a phenyl-substituted ethanediol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate can be synthesized through the acetylation of 1-phenyl-1,2-ethanediol . The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and process control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed:
Hydrolysis: 1-Phenyl-1,2-ethanediol, acetic acid.
Oxidation: Benzaldehyde, acetic acid.
Applications De Recherche Scientifique
Chemistry: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore its potential use in the development of drug delivery systems and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate involves its interaction with biological macromolecules such as proteins and nucleic acids . The compound can undergo hydrolysis to release 1-phenyl-1,2-ethanediol , which may exert its effects through modulation of enzyme activity and alteration of cellular pathways .
Comparaison Avec Des Composés Similaires
Comparison: 1,1-Ethanediol, 2-phenyl-, 1,1-diacetate is unique due to its dual acetate groups and phenyl substitution , which confer distinct chemical reactivity and biological properties compared to similar compounds. For instance, 1-Phenyl-1,2-ethanediol lacks the acetate groups, making it less reactive in acetylation reactions .
Propriétés
Numéro CAS |
20803-88-7 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(1-acetyloxy-2-phenylethyl) acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-12(16-10(2)14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 |
Clé InChI |
OOKJPCMVVRIOSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CC1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


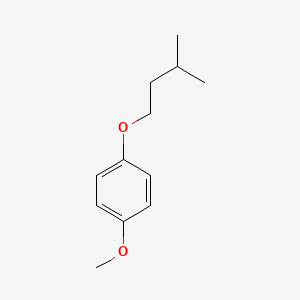
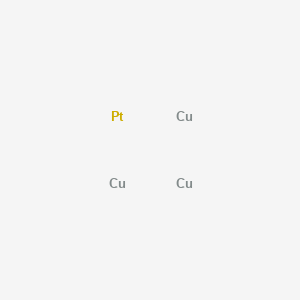


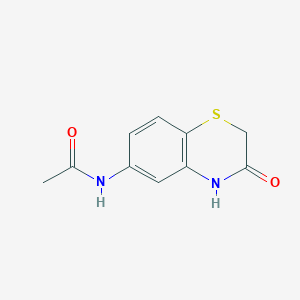

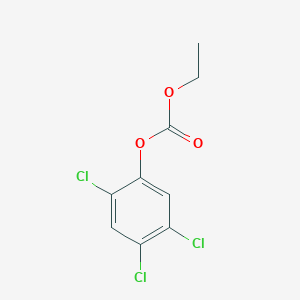
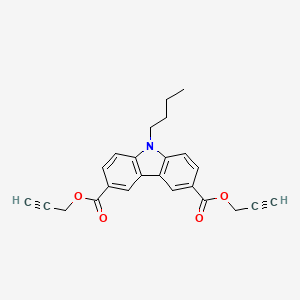
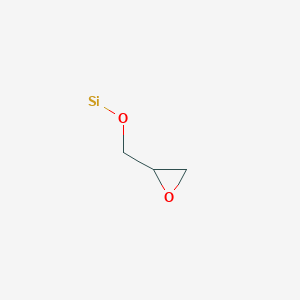
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
